

# A Comparative Guide to the Spectroscopic Analysis of 5-Chloropyrimidin-4-ol

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## Compound of Interest

Compound Name: 5-Chloropyrimidin-4-ol

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Techniques for Structural Confirmation

This guide provides a comprehensive comparison of standard spectroscopic methods for the structural elucidation of **5-Chloropyrimidin-4-ol**. By presenting experimental data alongside that of structural isomers and related compounds, this document aims to equip researchers with the necessary information to unequivocally confirm the structure of this important heterocyclic compound.

## Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for **5-Chloropyrimidin-4-ol** and two alternative compounds: its isomer 2-Chloropyrimidin-4-ol and the related 4-Aminopyrimidine. This comparative approach highlights the distinct spectroscopic signatures arising from the different substitution patterns on the pyrimidine ring.

**Disclaimer:** Spectroscopic data for **5-Chloropyrimidin-4-ol** are predicted values based on standard spectroscopic principles and data from similar compounds, as specific experimental spectra for this compound are not widely available in the literature. Data for the alternative compounds are based on available experimental results.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted/Experimental)

Compound	Solvent	Chemical Shift (ppm) and Multiplicity
5-Chloropyrimidin-4-ol	DMSO-d <sub>6</sub>	~8.1 (s, 1H, H2), ~7.9 (s, 1H, H6), ~12.5 (br s, 1H, OH)
2-Chloropyrimidin-4-ol	DMSO-d <sub>6</sub>	~8.2 (d, 1H, H6), ~6.4 (d, 1H, H5)
4-Aminopyrimidine	DMSO-d <sub>6</sub>	8.66 (s, 1H, H2), 8.11 (d, 1H, H6), 6.59 (d, 1H, H5), 7.15 (br s, 2H, NH <sub>2</sub> )[1]

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted/Experimental)**

Compound	Solvent	Chemical Shift (ppm)
5-Chloropyrimidin-4-ol	DMSO-d <sub>6</sub>	~158 (C4), ~150 (C2), ~145 (C6), ~110 (C5)
2-Chloropyrimidin-4-ol	-	Data not readily available
4-Aminopyrimidine	DMSO-d <sub>6</sub>	162.7 (C4), 156.9 (C2), 151.0 (C6), 107.5 (C5)[1]

**Table 3: Mass Spectrometry Data**

Compound	Ionization Mode	Key m/z Values and Interpretation
5-Chloropyrimidin-4-ol	ESI+	[M+H] <sup>+</sup> : 131.0/133.0 (isotope pattern for 1 Cl)
2-Chloropyrimidin-4-ol	ESI+	[M+H] <sup>+</sup> : 131.0/133.0 (isotope pattern for 1 Cl)
4-Aminopyrimidine	El	M <sup>+</sup> : 95 (molecular ion), 68, 41[2]

**Table 4: Infrared (IR) Spectroscopy Data**

Compound	Sample Prep	Key Absorption Bands (cm <sup>-1</sup> ) and Assignments
5-Chloropyrimidin-4-ol	KBr pellet	~3400-3000 (O-H, N-H stretching), ~1680 (C=O stretching), ~1600-1400 (C=C, C=N stretching), ~800-700 (C-Cl stretching)
2-Chloropyrimidin-4-ol	-	Data not readily available
4-Aminopyrimidine	KBr disc	3300, 3160 (N-H stretching), 1665 (NH <sub>2</sub> scissoring), 1595 (ring stretching)[3]

**Table 5: UV-Vis Spectroscopy Data**

Compound	Solvent	λ <sub>max</sub> (nm)
5-Chloropyrimidin-4-ol	Methanol	~260-280
2-Chloropyrimidin-4-ol	-	Data not readily available
4-Aminopyrimidine	-	235, 275[4]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).[5] The solution should be free of any particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration ( $\delta$  = 0.00 ppm).

- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using the same instrument. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans and a higher sample concentration may be required.
- D<sub>2</sub>O Exchange: To confirm the presence of exchangeable protons (e.g., -OH, -NH), acquire a  $^1\text{H}$  NMR spectrum, then add a drop of D<sub>2</sub>O to the NMR tube, shake well, and re-acquire the spectrum. The signals from exchangeable protons will disappear or significantly decrease in intensity.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1  $\mu\text{g}/\text{mL}$ ) in a suitable solvent such as methanol or acetonitrile.[\[3\]](#)
- Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, typically in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . Electron ionization (EI) can also be used and may provide more fragmentation information.
- Analysis: The analysis is performed using a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The presence of chlorine will be indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Solid Film): Alternatively, dissolve a small amount of the solid sample in a volatile solvent. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[6\]](#)

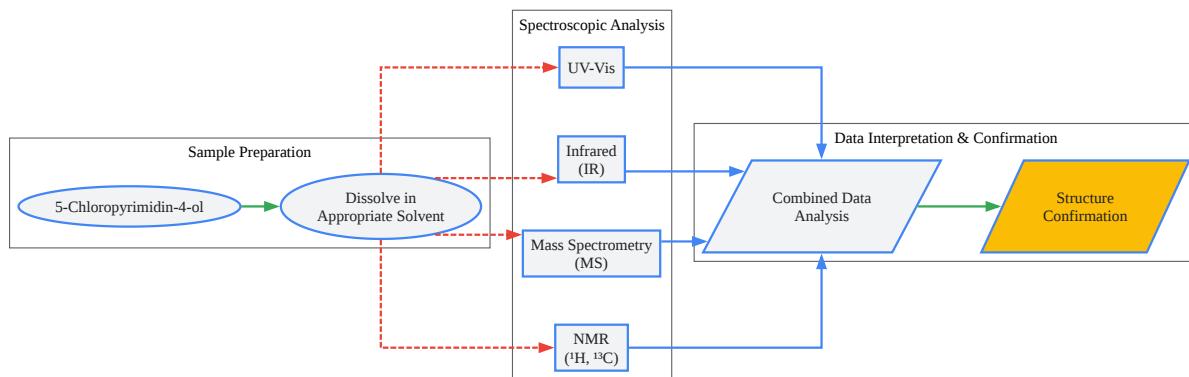
- Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm. The solvent used for the sample solution should also be used as the blank reference.

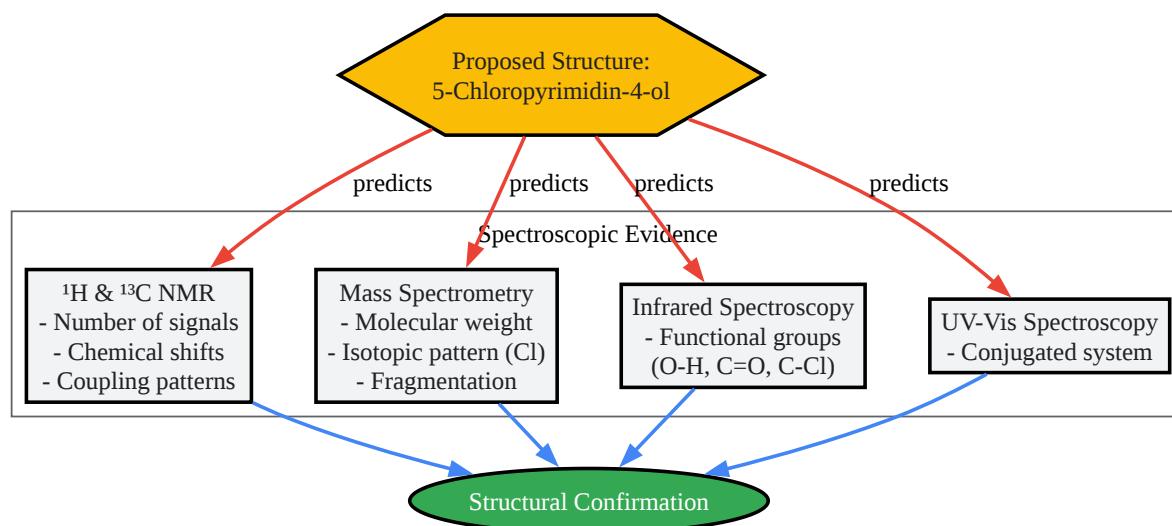
## Visualizations

The following diagrams illustrate the workflow and logic of spectroscopic analysis for structural confirmation of **5-Chloropyrimidin-4-ol**.

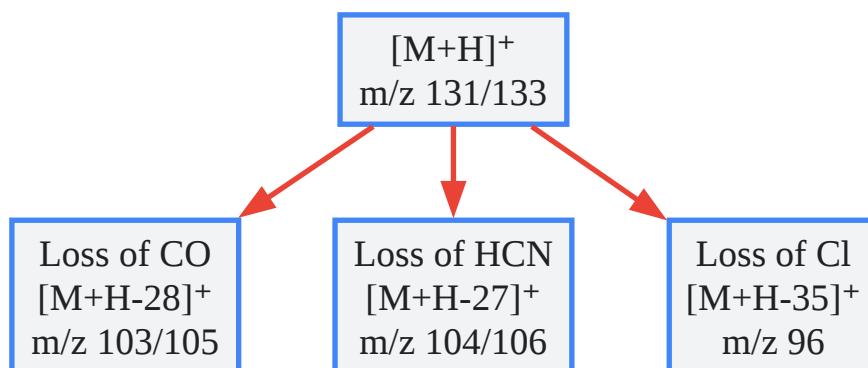


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Caption: Workflow for spectroscopic structure confirmation.

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Caption: Logical connections for structure confirmation.

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